Product packaging for 1-Methoxy-3-phenoxybenzene(Cat. No.:CAS No. 1655-68-1)

1-Methoxy-3-phenoxybenzene

Cat. No.: B1666310
CAS No.: 1655-68-1
M. Wt: 200.23 g/mol
InChI Key: CBVXNDCIOLXDFD-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenoxybenzene, also known as m-phenoxyanisole, is an organic compound with the molecular formula C13H12O2 and an average molecular mass of 200.24 g/mol . This compound, identified by CAS Registry Number 1655-68-1, serves as a useful synthetic intermediate in organic and medicinal chemistry research . Its structure features a benzene ring linked by an ether bond to a this compound group. In modern catalytic research, this compound has been synthesized via C–O cross-coupling reactions using novel porous catalysts, such as a palladium-based metal-organic framework (Pd-MOF) . This method demonstrates high efficiency and product yields, highlighting the compound's relevance in developing sustainable synthetic methodologies . The product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B1666310 1-Methoxy-3-phenoxybenzene CAS No. 1655-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-phenoxybenzene
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InChI

InChI=1S/C13H12O2/c1-14-12-8-5-9-13(10-12)15-11-6-3-2-4-7-11/h2-10H,1H3
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InChI Key

CBVXNDCIOLXDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID7061851
Record name Benzene, 1-methoxy-3-phenoxy-
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Molecular Weight

200.23 g/mol
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CAS No.

1655-68-1
Record name 1-Methoxy-3-phenoxybenzene
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Record name 3-Phenoxyanisole
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Record name 1-Methoxy-3-phenoxybenzene
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Record name Benzene, 1-methoxy-3-phenoxy-
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Record name Benzene, 1-methoxy-3-phenoxy-
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Synthetic Methodologies and Reaction Pathways for 1 Methoxy 3 Phenoxybenzene

Established Synthetic Routes to 1-Methoxy-3-phenoxybenzene

Traditional methods for the synthesis of this compound rely on well-established reactions that have been refined over many decades. These routes include classical condensation reactions and alkylation strategies, which remain valuable for their reliability and scalability.

Electrophilic Aromatic Substitution Approaches

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. uomustansiriyah.edu.iqmsu.edu However, the direct formation of a diaryl ether bond by reacting one aromatic ring as an electrophile with another is not a standard EAS pathway. Instead, EAS is crucial for preparing the necessary precursors, which are then coupled in a subsequent step.

The synthesis of this compound would require precursors like 3-methoxyphenol (B1666288) and a phenyl halide, or 3-halophenol and phenol (B47542) followed by methylation. The regiochemistry of these precursors is dictated by the directing effects of the substituents on the benzene (B151609) ring. wikipedia.org

The Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. brainly.invanderbilt.edu Electrophilic attack on anisole (B1667542) (methoxybenzene) will predominantly yield substitution at the positions ortho and para to the methoxy group. nih.govquora.com

The Phenoxy Group (-OPh): Similar to the methoxy group, the phenoxy group is also an activating, ortho, para-director.

Therefore, to create the required 1,3-substitution pattern (meta), a direct electrophilic substitution on anisole or phenoxybenzene is not a viable primary strategy for installing the second group in the correct position. The synthesis must rely on starting materials that already possess the desired 1,3-relationship of functional groups that can then be used to form the ether linkage. For instance, resorcinol (B1680541) (1,3-dihydroxybenzene) could be selectively mono-methylated and then subjected to a coupling reaction.

Ullmann Ether Synthesis and its Derivatives

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgscielo.org.mx This reaction is particularly suitable for the synthesis of this compound. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (typically >160 °C) and stoichiometric amounts of copper. wikipedia.orgacs.org

A plausible synthetic route via the Ullmann condensation would involve the reaction of 3-methoxyphenol with bromobenzene (B47551) in the presence of a copper catalyst and a base.

Reaction Scheme:

3-Methoxyphenol + Bromobenzene --(Cu catalyst, Base, High Temp.)--> this compound

The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) species. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines or diols, which allow the reaction to proceed under milder conditions and with lower catalyst loadings. acs.org

Parameter Classic Ullmann Conditions Modern Ullmann Conditions
Catalyst Stoichiometric Copper PowderCatalytic Cu(I) salts (e.g., CuI)
Ligands NoneDiamines, Phenanthrolines, Diols
Base Strong Base (e.g., KOH)Milder Bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature > 210 °C80 - 140 °C
Solvent High-boiling polar (e.g., DMF, Nitrobenzene)Toluene, Dioxane, DMSO

Alkylation Reactions in this compound Synthesis

Alkylation reactions provide another key pathway to this compound. The most relevant method in this category is the Williamson ether synthesis, which involves the O-alkylation of a phenoxide with an alkyl halide. gordon.edu In this context, the target molecule can be synthesized by the methylation of 3-phenoxyphenol (B1222215).

First, 3-phenoxyphenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to yield this compound. reddit.comorganic-synthesis.com

Reaction Scheme:

3-Phenoxyphenol + CH₃I --(Base, Solvent)--> this compound + NaI

This method is highly effective for forming alkyl aryl ethers and is often preferred for its mild conditions and high yields, especially when using primary alkyl halides like methyl iodide. masterorganicchemistry.com

Component Example Reagents Role in Reaction
Phenolic Substrate 3-PhenoxyphenolSource of the phenoxide nucleophile
Base K₂CO₃, Cs₂CO₃, NaOHDeprotonates the phenolic hydroxyl group
Methylating Agent Methyl iodide, Dimethyl sulfateProvides the methyl group electrophile
Solvent Acetonitrile, Acetone, DMFProvides a medium for the Sₙ2 reaction

Other Targeted Synthetic Strategies

Beyond the primary methods, other strategies can be employed to synthesize the diaryl ether core. One such method is nucleophilic aromatic substitution (SₙAr). This reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions.

For the synthesis of this compound, one could envision a reaction between a phenoxide and an aryl halide bearing an activating group. For example, reacting 3-methoxyphenol with 1-chloro-2,4-dinitrobenzene. However, this would not directly yield the target compound but a dinitrophenoxy derivative. Subsequent removal of the activating groups would be necessary, adding complexity to the synthesis. Therefore, for a simple, non-activated system like this compound, the SₙAr approach is generally less direct than the Ullmann or transition metal-catalyzed coupling reactions.

Advanced Synthetic Techniques and Catalysis in Phenoxybenzene Chemistry

Modern organic synthesis has seen the development of powerful catalytic systems that overcome many of the limitations of classical methods, offering milder conditions, broader substrate scope, and higher efficiency.

Transition Metal-Catalyzed Coupling Reactions

The most significant advancement in diaryl ether synthesis is the development of palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig C-O coupling reaction. organic-chemistry.orgwikipedia.org This methodology has become a powerful alternative to the copper-catalyzed Ullmann reaction for the formation of C-O bonds. rsc.org

These reactions employ a palladium catalyst, typically a Pd(0) source or a Pd(II) precatalyst, in combination with a bulky, electron-rich phosphine (B1218219) ligand. jk-sci.com The ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the C-O bond and regenerates the catalyst.

A typical Buchwald-Hartwig synthesis of this compound would involve coupling 3-methoxyphenol with an aryl halide (e.g., bromobenzene) or, alternatively, coupling phenol with 3-bromoanisole.

Catalyst System Component Examples Function
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursor to the active Pd(0) catalyst
Ligand Bulky phosphines (e.g., BINAP, XPhos)Stabilizes the Pd center, promotes oxidative addition and reductive elimination
Base Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄)Deprotonates the phenol to form the active nucleophile
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)Reaction medium

The primary advantage of palladium-catalyzed methods is their remarkable functional group tolerance and significantly milder reaction conditions compared to the classical Ullmann synthesis, often proceeding at temperatures between room temperature and 100 °C.

Reaction Mechanisms and Kinetic Studies Relevant to this compound Formation

The formation of this compound via Ullmann and Buchwald-Hartwig reactions proceeds through distinct catalytic cycles.

Ullmann Reaction Mechanism: The mechanism of the Ullmann ether synthesis is thought to involve a Cu(I) catalytic species. The cycle is generally believed to proceed via the following steps:

Formation of a copper phenoxide species.

Oxidative addition of the aryl halide to the copper(I) complex to form a Cu(III) intermediate.

Reductive elimination of the diaryl ether, regenerating the Cu(I) catalyst.

Buchwald-Hartwig C-O Coupling Mechanism: The palladium-catalyzed C-O bond formation follows a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromoanisole) to form a Pd(II) intermediate.

Ligand Exchange/Alkoxide Formation: The phenol (or phenoxide) coordinates to the palladium center, often facilitated by a base.

Reductive Elimination: The diaryl ether is formed through reductive elimination from the Pd(II) complex, which regenerates the Pd(0) catalyst.

Kinetic studies on the formation of diaryl ethers via these methods have shown that the rate-determining step can vary depending on the specific reactants, catalyst, ligand, and reaction conditions. For the Buchwald-Hartwig reaction, the oxidative addition or the reductive elimination step is often rate-limiting.

Derivatization Strategies for this compound and Related Compounds

Derivatization of this compound can be achieved by targeting the aromatic rings or the methoxy and phenoxy functional groups. These modifications are crucial for developing analogs and homologs for structure-activity relationship (SAR) studies.

Functionalization of Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the directing effects of the substituents.

The Methoxy-Substituted Ring: The methoxy group (-OCH₃) is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will preferentially occur at the positions ortho and para to the methoxy group (positions 2, 4, and 6). The meta-position (position 5) will be less reactive.

The Phenoxy-Substituted Ring: The phenoxy group (-OPh) is also an activating, ortho-, para-directing group. Electrophilic substitution on this ring will occur at the ortho and para positions relative to the ether linkage.

ReactionReagentsExpected Major Products on Methoxy-Substituted RingExpected Major Products on Phenoxy-Substituted Ring
NitrationHNO₃, H₂SO₄2-Nitro-1-methoxy-3-phenoxybenzene, 4-Nitro-1-methoxy-3-phenoxybenzene, 6-Nitro-1-methoxy-3-phenoxybenzene1-Methoxy-3-(2-nitrophenoxy)benzene, 1-Methoxy-3-(4-nitrophenoxy)benzene
BrominationBr₂, FeBr₃2-Bromo-1-methoxy-3-phenoxybenzene, 4-Bromo-1-methoxy-3-phenoxybenzene, 6-Bromo-1-methoxy-3-phenoxybenzene1-Methoxy-3-(2-bromophenoxy)benzene, 1-Methoxy-3-(4-bromophenoxy)benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-1-methoxy-3-phenoxybenzene, 4-Acetyl-1-methoxy-3-phenoxybenzene, 6-Acetyl-1-methoxy-3-phenoxybenzene1-Methoxy-3-(2-acetylphenoxy)benzene, 1-Methoxy-3-(4-acetylphenoxy)benzene

Modifications of Methoxy and Phenoxy Moieties

The ether linkages themselves can be targets for modification.

Cleavage of the Methoxy Group: The methyl ether can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol, 3-phenoxy-phenol. This phenol can then be re-alkylated with different alkyl halides to generate a variety of alkoxy derivatives.

Modification of the Phenoxy Group: While direct modification of the phenoxy ether linkage is challenging without cleaving it, functional groups on the phenoxy ring can be introduced prior to the coupling reaction. For example, using a substituted phenol in the initial synthesis will yield a derivatized this compound.

Synthesis of Analogs and Homologs for Structure-Activity Relationship Studies

To conduct comprehensive SAR studies, a library of analogs and homologs can be synthesized by systematically varying the substituents on both aromatic rings and modifying the ether linkages.

Analogs with Modified Substitution Patterns: By starting with differently substituted methoxyphenols, bromoanisoles, phenols, and bromobenzenes, a wide array of analogs can be prepared using the synthetic methodologies described above. For example, using 4-methylphenol instead of phenol would yield 1-methoxy-3-(p-tolyloxy)benzene.

Homologs with Different Linkers: The ether linkage can be replaced with other functional groups to create isosteres. For instance, a thioether analog could be prepared via a C-S cross-coupling reaction. Homologation can be achieved by introducing methylene (B1212753) spacers, for example, by synthesizing 1-(benzyloxy)-3-methoxybenzene.

The systematic synthesis and biological evaluation of these derivatives are essential for understanding how structural modifications influence the activity of this compound and for the rational design of new compounds with desired properties.

Computational Chemistry and Molecular Modeling of 1 Methoxy 3 Phenoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Methoxy-3-phenoxybenzene, DFT calculations can elucidate its fundamental electronic properties, offering predictions about its reactivity and kinetic stability.

Detailed research findings from DFT calculations would typically involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, a variety of electronic properties can be calculated. A key aspect of such an analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen atoms of the ether and methoxy (B1213986) groups would be expected to be electron-rich, while the aromatic rings would display a more complex electron distribution. These insights are vital for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Quantum Chemical Properties for this compound (Note: These values are representative examples of parameters that would be obtained from a DFT calculation and are for illustrative purposes.)

ParameterRepresentative ValueDescription
HOMO Energy -6.5 eVIndicates the energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -1.2 eVIndicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVThe energy difference between HOMO and LUMO; a larger gap implies greater chemical stability.
Dipole Moment 1.8 DebyeA measure of the overall polarity of the molecule arising from its charge distribution.
Ionization Potential 6.5 eVThe energy required to remove an electron from the molecule, approximated by -E(HOMO).
Electron Affinity 1.2 eVThe energy released when an electron is added to the molecule, approximated by -E(LUMO).

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which belongs to the diaryl ether class, MD simulations are invaluable for exploring its conformational landscape. mdpi.comnih.gov The central C-O-C ether linkage allows for significant rotational freedom between the two aromatic rings.

An MD simulation would model the molecule within a simulated environment, such as a solvent box of water or an organic solvent, to observe its dynamic behavior. nih.gov The simulation tracks the trajectory of each atom based on a force field, which defines the potential energy of the system. This allows for the study of how the molecule folds and flexes, and which conformations are most stable. Key parameters to analyze include the dihedral angles around the ether bond, which describe the relative orientation of the methoxy-substituted ring and the phenoxy ring. nih.gov

Research on similar diaryl ether compounds shows that the accessible conformations and the energy barriers between them are crucial for understanding how the molecule might fit into a binding site of a protein or interact with other molecules. mdpi.comnih.gov The simulations can reveal stable conformers and the timescale of transitions between them, providing a dynamic picture that static, energy-minimized models cannot. nih.gov

Table 2: Key Conformational Parameters from a Representative Molecular Dynamics Simulation (Note: This table illustrates the type of data obtained from MD simulations on diaryl ethers.)

ParameterDescriptionTypical Findings
C-O-C-C Dihedral Angles The angles defining the rotation of the two aromatic rings relative to each other around the ether linkage.Multiple stable rotational states (conformers) exist, separated by low energy barriers, indicating high flexibility.
Solvent Interactions Analysis of hydrogen bonds or non-polar interactions between the molecule and the surrounding solvent.The ether and methoxy oxygens may form transient hydrogen bonds with protic solvents. The aromatic rings engage in hydrophobic interactions.
Intramolecular Interactions Non-covalent interactions within the molecule, such as π-stacking between the rings in certain conformations.Unlikely for this compound due to the meta-substitution, but possible in other diaryl ethers.
Conformational Population The percentage of time the molecule spends in each of its major stable conformations.The lowest-energy conformer is typically the most populated, but other conformations are accessible at room temperature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govkashanu.ac.ir For this compound, a QSAR model could be developed to predict its potential biological effects (e.g., toxicity or enzyme inhibition) based on a dataset of similar benzene (B151609) derivatives with known activities. nih.govsemanticscholar.org

The process involves calculating a set of numerical values, known as molecular descriptors, for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity), electronic (e.g., charge distribution), and steric (e.g., molecular shape) properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity or property. arabjchem.org

For instance, a QSAR study on a series of phenoxy and methoxy-substituted benzene derivatives could identify which structural features are most important for a specific biological endpoint. arabjchem.orgresearchgate.net The resulting model could then be used to predict the activity of this compound without the need for experimental testing.

Table 3: Example of a Hypothetical QSAR Model for Predicting Toxicity (Note: This is an illustrative example of a QSAR model and its components.)

ComponentDescription
Dependent Variable pIGC50 (negative logarithm of the 50% growth inhibition concentration).
Independent Variables (Descriptors) LogP: A measure of hydrophobicity. Dipole Moment (μ): A measure of molecular polarity. HOMO Energy: An electronic descriptor related to reactivity.
Hypothetical QSAR Equation pIGC50 = 0.65 * LogP - 0.21 * μ + 0.15 * E(HOMO) + 1.32
Statistical Validation R² (Coefficient of Determination): Indicates the goodness of fit of the model (e.g., 0.85). Q² (Cross-validated R²): Indicates the predictive power of the model (e.g., 0.78).

In Silico Prediction of Reactivity and Stability

For this compound, these prediction tools would analyze its structure to identify functional groups susceptible to chemical or enzymatic transformation. The ether linkage is a primary site of interest, as it can undergo oxidative cleavage. The aromatic rings could be subject to hydroxylation, while the methyl group of the methoxy moiety could be demethylated.

Software programs often contain extensive databases of known chemical reactions and metabolic pathways. springernature.comacs.org By matching the structural features of this compound to these known transformations, the software can generate a list of potential degradation products and rank them by likelihood. This predictive approach is highly valuable in fields like pharmaceutical development and environmental science for assessing the persistence and potential metabolites of a compound. nih.gov

Table 4: Predicted Stability and Degradation Pathways for this compound (Note: This table presents potential degradation pathways that could be identified through in silico prediction software.)

Predicted Reaction PathwaySusceptible SitePotential ProductsPredicted Likelihood
O-Demethylation Methoxy group (-OCH₃)3-Phenoxyphenol (B1222215), Formaldehyde (B43269)High
Aromatic Hydroxylation Phenoxy or Methoxy-benzene ringVarious hydroxylated isomers of this compoundMedium
Ether Cleavage Ether linkage (-O-)Phenol (B47542), 3-Methoxyphenol (B1666288)Medium to Low
Oxidation of Aromatic Ring Benzene ringsRing-opened productsLow

Reactivity and Reaction Mechanisms of 1 Methoxy 3 Phenoxybenzene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 1-methoxy-3-phenoxybenzene in aromatic substitution reactions is governed by the electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the phenoxy group (-OC₆H₅). Both are oxygen-containing substituents and thus act as activating groups that direct incoming electrophiles to the ortho and para positions.

In electrophilic aromatic substitution, the rate-determining step is the attack of the electrophile on the aromatic ring to form a positively charged intermediate known as a benzenonium ion. msu.edu Substituents that donate electrons to the ring stabilize this intermediate, thereby increasing the reaction rate. The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. msu.edu The phenoxy group is also an activating, ortho, para-directing group for the same reason, but its activating effect is generally weaker than that of a methoxy group.

When multiple activating groups are present on a benzene (B151609) ring, the position of electrophilic attack is controlled by the most powerful activating group. ualberta.ca In the case of this compound, the methoxy group is the stronger activator. Therefore, substitution will be directed primarily to the positions ortho and para to the methoxy group. The available positions are C2, C4, and C6.

C2 and C6: These positions are ortho to the methoxy group.

C4: This position is para to the methoxy group and also ortho to the phenoxy group.

Attack at the C4 position is doubly favored, being activated by both substituents. Attack at the C2 position is strongly activated by the methoxy group. Attack at the C6 position is also activated by the methoxy group but may be subject to some steric hindrance from the adjacent phenoxy group. Therefore, a mixture of isomers is expected, with the 4-substituted and 2-substituted products likely predominating.

Predicted Product Distribution in Electrophilic Nitration of this compound
Position of SubstitutionActivating Group(s)Predicted ProductExpected Yield
C4Para to -OCH₃, Ortho to -OC₆H₅1-Methoxy-5-nitro-3-phenoxybenzeneMajor
C2Ortho to -OCH₃1-Methoxy-2-nitro-3-phenoxybenzeneMajor
C6Ortho to -OCH₃1-Methoxy-4-nitro-5-phenoxybenzeneMinor

Conversely, nucleophilic aromatic substitution on an unsubstituted aryl ring is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged intermediate (a Meisenheimer complex), or the use of extremely strong bases under harsh conditions. libretexts.orglibretexts.org Since this compound contains only electron-donating groups, it is highly unreactive toward nucleophilic aromatic substitution under standard conditions.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target the aromatic rings or the ether functional groups, depending on the reagents and conditions employed.

Reduction: A common method for the partial reduction of benzene rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com This reaction typically reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity is dictated by the electronic nature of the substituents. Electron-donating groups, such as methoxy and phenoxy, direct the reduction to produce a product where the substituent remains on a double bond. For this compound, the reduction would likely occur on the more activated, methoxy-substituted ring, leading to 1-methoxy-3-phenoxy-1,4-cyclohexadiene as the major product.

Oxidation: Aryl ethers are generally resistant to oxidation. The benzene rings are stable due to their aromaticity, and strong oxidizing agents are required to break them open. While alkyl groups on a benzene ring can be oxidized to carboxylic acids with reagents like hot potassium permanganate (B83412) (KMnO₄), this compound lacks such alkyl side chains. ualberta.ca

However, oxidation can be achieved under specific conditions, such as anodic oxidation. Studies on related methoxy-substituted bibenzyls have shown that anodic oxidation can lead to intramolecular cyclization and rearrangement reactions. elsevierpure.com For this compound, strong oxidation would likely lead to degradation of the molecule. The synthesis of methoxy-substituted phenols can be achieved via peracid oxidation, which proceeds as an electrophilic aromatic substitution where OH⁺ is the electrophile. nih.gov This suggests that under controlled oxidation, hydroxylation of the aromatic rings could be possible.

Photochemical Transformations and Photodegradation Studies

The study of the photochemical behavior of aromatic compounds is crucial for understanding their environmental fate. Research on dimethoxybenzene (DMOB) isomers, which are structural analogs of this compound, provides significant insight into its likely photodegradation pathways.

Studies on 1,3-dimethoxybenzene (B93181) (1,3-DMOB) have shown that direct photodegradation occurs upon irradiation with UV light at wavelengths relevant to tropospheric sunlight (280–310 nm). copernicus.org The process is significantly influenced by the medium. The photodegradation rate is notably enhanced when the compound is at an air-ice interface compared to being in an aqueous solution. copernicus.org This enhancement is attributed to two main factors: a modest bathochromic (red) shift in the light absorption spectrum at the interface, which increases light absorption, and a more significant increase in the quantum yield (the efficiency of the photochemical process). copernicus.orgd-nb.info For 1,3-DMOB, the enhanced photodegradation at the air-ice interface is due to roughly equal increases in quantum yield and light absorbance. d-nb.info

Photodegradation Data for 1,3-Dimethoxybenzene (Analog)
Experimental ConditionAverage Rate Constant (s⁻¹)Relative Enhancement Factor
Aqueous SolutionEffectively zero1.0 (Baseline)
Liquid-Like Regions (in ice)(1.1 ± 0.2) x 10⁻⁵~3-6 fold
Air-Ice Interface(6.0 ± 0.7) x 10⁻⁵~15-30 fold

Data adapted from studies on 1,3-dimethoxybenzene, a structural analog. copernicus.org

Computational models suggest that small geometrical changes in the phenyl ring, rather than the methoxy groups, are primarily responsible for the shifts in the absorption spectra. copernicus.org These findings imply that this compound would also be susceptible to photodegradation, with its environmental persistence being highly dependent on the physical medium.

Reactions at the Ether Linkage

Ethers are known for their chemical stability and general lack of reactivity. libretexts.org However, the C-O bonds of an ether can be cleaved under forcing conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com this compound possesses two types of ether linkages: an aryl methyl ether (the methoxy group) and a diaryl ether (the phenoxy group).

The cleavage of the methyl-oxygen bond is far more facile than the cleavage of the aryl-oxygen bonds. The C(sp²)-O bond of the aryl ether is significantly stronger due to the partial double bond character from resonance and the sp² hybridization of the carbon atom. Cleavage of the methoxy group is typically achieved by refluxing with strong hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI). masterorganicchemistry.com

The mechanism involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the methyl carbon via an Sₙ2 mechanism, displacing 3-phenoxyphenol (B1222215).

The reaction results in the formation of a phenol (B47542) and a methyl halide. Cleavage of the diaryl ether linkage requires much more drastic conditions and is not typically observed with these reagents.

More recently, transition metal-catalyzed reactions have emerged as powerful methods for C–O bond cleavage. Nickel-based catalysts, for example, have been shown to cleave the otherwise robust C(sp²)-O bond of aryl methyl ethers, allowing them to be used in cross-coupling reactions. recercat.cat This modern approach provides a synthetic route to functionalize the molecule at the carbon atom of the methoxy group, a transformation not possible through traditional acidic cleavage.

Advanced Applications and Research Directions

Materials Science Applications

Currently, there is a lack of specific research in the public domain detailing the application of 1-methoxy-3-phenoxybenzene in materials science. Consequently, no data is available on its potential use as a monomer or additive in the development of high-performance polymers or other advanced materials.

Role as Intermediates in Complex Molecule Synthesis

Although the chemical structure of this compound suggests its potential as a building block in organic synthesis, specific examples of its use as a key intermediate in the synthesis of complex, biologically active molecules are not prominently featured in accessible scientific literature. General synthetic methodologies often utilize related phenoxy or methoxybenzene derivatives, but direct applications of this compound in the construction of intricate molecular architectures remain largely undocumented in peer-reviewed publications.

Investigation in Chemical Biology and Medicinal Chemistry

The exploration of this compound within chemical biology and medicinal chemistry is not extensively documented. However, the broader class of phenoxy-containing compounds has been a subject of interest, particularly in the context of structure-activity relationship studies.

For instance, studies on various classes of compounds have shown that the position and nature of substituents on the phenoxy ring can significantly impact biological activity. The methoxy (B1213986) group, being an electron-donating group, can also modulate the electronic properties of the aromatic system and participate in hydrogen bonding interactions with target proteins.

There is no specific information available in the scientific literature regarding the modulation of biological pathways by this compound. Research in this area would be a prerequisite to understanding its potential therapeutic applications.

Use as a Tagging Reagent in Analytical Techniques

The application of this compound as a tagging reagent in analytical techniques is not described in the available scientific literature.

Consistent with the lack of information on its use as a general tagging reagent, there are no documented applications of this compound in the field of nanopore sensing.

Environmental Fate and Analytical Detection in Complex Matrices

Environmental Degradation Pathways

Detailed experimental studies specifically documenting the environmental degradation of 1-methoxy-3-phenoxybenzene are limited in publicly available scientific literature. However, based on its chemical structure, which includes aromatic rings, an ether linkage, and a methoxy (B1213986) group, potential degradation pathways can be inferred from studies of analogous compounds.

Biodegradation Studies

Specific studies on the biodegradation of this compound have not been identified. However, microorganisms are known to degrade compounds with similar structures, such as diphenyl ether. For instance, bacterial strains like Sphingomonas sp. have been shown to mineralize diphenyl ether. nih.gov The degradation of such compounds typically proceeds through several key steps:

Dioxygenase Attack: The process often begins with the enzymatic incorporation of two oxygen atoms into one of the aromatic rings, forming a cis-dihydrodiol.

Dehydrogenation and Ring Cleavage: The dihydrodiol is then rearomatized to a catechol or a substituted catechol, which subsequently undergoes ring cleavage (either ortho or meta cleavage) to break open the aromatic structure.

Ether Bond Cleavage: The diaryl ether bond itself is generally stable. Cleavage of this C-O bond is a critical step. In some pathways, this occurs after the initial hydroxylation of one of the rings. For methoxy-substituted aromatic compounds, O-demethylation is a common microbial transformation, converting the methoxy group to a hydroxyl group, which can then be further metabolized. frtr.govresearchgate.net

The presence of both methoxy and phenoxy substituents on the benzene (B151609) ring of this compound suggests a complex series of potential enzymatic attacks, likely involving initial ring hydroxylation and subsequent ether cleavage.

Photodegradation in Environmental Systems

Direct Photolysis: This involves the absorption of solar radiation (specifically UV light) by the molecule, leading to an excited state that can then undergo chemical transformation, such as bond cleavage. The aromatic rings in this compound are chromophores that can absorb environmentally relevant UV radiation. copernicus.orgd-nb.info

Indirect Photolysis: This pathway involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of many organic compounds in the atmosphere and in sunlit surface waters.

Studies on dimethoxybenzenes have shown that photodegradation rates can be significantly enhanced at air-ice interfaces compared to aqueous solutions, a phenomenon attributed to both increased light absorption and more efficient photodecay. copernicus.orgd-nb.info Similar interface effects could potentially influence the photodegradation fate of this compound in environments like snow and ice. copernicus.orgd-nb.info

Hydrolytic Stability

The diaryl ether bond (C-O-C) is known to be chemically stable and generally resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). researchgate.net Significant cleavage of this bond typically requires more extreme conditions, such as high temperatures or the presence of strong acids or bases. nih.govacs.org Recent research has demonstrated that photocatalysis can facilitate the hydrolysis of diaryl ethers at room temperature, but this requires specific catalysts and light energy. nih.govacs.org Therefore, in most aquatic environments, hydrolysis is not expected to be a significant degradation pathway for this compound.

Analytical Methods for Detection and Quantification in Environmental and Biological Samples

The detection and quantification of semivolatile organic compounds like this compound in complex matrices such as water, soil, or biological tissues require sophisticated analytical procedures involving sample preparation and instrumental analysis. thermofisher.commdpi.com

Sample Preparation and Extraction Techniques

The primary goal of sample preparation is to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. rsc.orgcdc.gov The choice of technique depends on the matrix type. thermofisher.com

Liquid Samples (e.g., Water): For aqueous samples, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common methods. thermofisher.com LLE uses an immiscible organic solvent (like methylene (B1212753) chloride) to partition the analyte from the water. newtowncreek.info SPE is often preferred as it uses less solvent and can be more selective. organomation.comresearchgate.net In SPE, the water sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica (B1680970) or polymeric phases) that retains the analyte, which is then eluted with a small volume of an organic solvent. organomation.comresearchgate.netnih.govlibretexts.org

Solid Samples (e.g., Soil, Sediment, Tissue): Extraction from solid matrices typically involves techniques like Soxhlet extraction, Accelerated Solvent Extraction (ASE), or ultrasonic extraction. thermofisher.com These methods use an organic solvent to remove the analyte from the solid matrix. thermofisher.comusgs.gov The resulting extract often requires a "clean-up" step, such as gel permeation chromatography (GPC), to remove high-molecular-weight interferences like lipids before instrumental analysis. thermofisher.comusgs.gov

Table 1: Common Sample Preparation Techniques for this compound
TechniqueSample MatrixPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Water, Biological FluidsPartitioning of the analyte between the aqueous sample and an immiscible organic solvent.Simple, well-established.Requires large volumes of organic solvents, can form emulsions.
Solid-Phase Extraction (SPE)Water, Biological FluidsAnalyte is adsorbed onto a solid sorbent from the liquid sample and then eluted with a small amount of solvent. organomation.comHigh analyte concentration, reduced solvent use, high selectivity, potential for automation. organomation.comSorbent selection is critical, potential for matrix effects.
Soxhlet ExtractionSoil, Sediment, TissueContinuous extraction of the solid sample with a refluxing solvent.Exhaustive extraction, well-established.Time-consuming, requires large solvent volumes.
Accelerated Solvent Extraction (ASE)Soil, Sediment, TissueExtraction with solvents at elevated temperatures and pressures.Fast, efficient, uses less solvent than Soxhlet.Requires specialized equipment.

Hyphenated Chromatographic-Spectrometric Techniques

Following extraction and clean-up, instrumental analysis is performed, most commonly using hyphenated techniques that couple a separation method with a detection method. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most prevalent and powerful technique for the analysis of semivolatile organic compounds. cdc.govnewtowncreek.info The sample extract is injected into the gas chromatograph, where compounds are separated based on their volatility and interaction with a capillary column. newtowncreek.info As each compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification. rsc.org For methoxy-substituted aromatic compounds, characteristic fragmentation patterns, such as the loss of a methyl group (CH₃) or formaldehyde (B43269) (CH₂O), can aid in structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are less volatile or thermally unstable, LC-MS is a suitable alternative. mdpi.comepa.govthermofisher.com Separation occurs in the liquid phase on a high-performance liquid chromatography (HPLC) column. thermofisher.com The eluent from the column is then introduced into the mass spectrometer through an interface (such as electrospray ionization, ESI) that generates gas-phase ions for mass analysis. thermofisher.com LC-MS is highly versatile and can analyze a wide range of compounds in various matrices. mdpi.com

Table 2: Hyphenated Techniques for the Analysis of this compound
TechniquePrincipleIonization MethodTypical ApplicationKey Features
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility in a heated column, followed by mass-based detection.Electron Ionization (EI)Analysis of volatile and semivolatile compounds in environmental extracts. newtowncreek.infoHigh resolution, provides structural information from fragmentation patterns, extensive spectral libraries available.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. thermofisher.comElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Analysis of less volatile or thermally labile compounds. epa.govthermofisher.comApplicable to a broad range of compounds, high sensitivity and selectivity, particularly with tandem MS (MS/MS). mdpi.com

Derivatization for Enhanced Detection

The detection and quantification of this compound in complex environmental matrices can be challenging due to its physicochemical properties and potentially low concentrations. Derivatization is a chemical modification technique employed in analytical chemistry to convert an analyte into a product (a derivative) that has improved properties for analysis, typically by chromatography. researchgate.net This process can enhance detection by improving the volatility and thermal stability of the compound for gas chromatography (GC) or by attaching a chromophore or fluorophore for enhanced detection in liquid chromatography (LC). researchgate.net

While specific derivatization methods for this compound are not extensively detailed in the available literature, the general principles of derivatization can be applied. For a compound like this compound, which possesses ether functional groups, derivatization might not be as straightforward as for compounds with active hydrogens, such as phenols, amines, or carboxylic acids. However, if impurities or degradation products of this compound contain such functional groups, derivatization could be a viable analytical strategy.

Common derivatization reagents are used to target specific functional groups to enhance detectability. For instance, silylating agents are used to increase volatility for GC analysis, while acylating and alkylating agents can improve thermal stability and chromatographic behavior. For LC analysis, derivatizing agents that introduce a fluorescent tag are particularly useful for achieving low detection limits.

The selection of a derivatization strategy for this compound or its metabolites would depend on the analytical instrumentation available, the nature of the matrix, and the target detection limits. The development of such a method would involve optimizing reaction conditions, such as reagent concentration, reaction time, and temperature, to ensure a high and reproducible yield of the derivative.

Table 1: Common Derivatization Reagents and Their Target Functional Groups

Derivatization Reagent Target Functional Group Purpose of Derivatization Analytical Technique
Silylating Agents (e.g., BSTFA, TMCS) -OH, -NH2, -COOH, -SH Increase volatility and thermal stability Gas Chromatography
Acylating Agents (e.g., Acetic Anhydride) -OH, -NH2 Improve thermal stability and chromatographic behavior Gas Chromatography
Alkylating Agents (e.g., Alkyl Halides) -OH, -NH2, -COOH Increase volatility and stability Gas Chromatography
PFBHA Carbonyls Enhance sensitivity for electron capture detection Gas Chromatography
DNPH Carbonyls Form colored derivatives for UV-Vis detection Liquid Chromatography

Environmental Monitoring and Risk Assessment

The risk assessment of this compound would follow a standard four-step paradigm:

Hazard Identification: This step would involve a thorough review of the toxicological literature to identify any potential adverse health effects associated with exposure to this compound.

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse health effects.

Exposure Assessment: This step would use environmental monitoring data to estimate the extent of human and ecological exposure to this compound. This would involve measuring concentrations in various environmental media and modeling potential exposure pathways.

Risk Characterization: In the final step, the information from the previous three steps is integrated to estimate the probability of adverse health effects occurring in exposed populations.

Given the lack of specific environmental monitoring and toxicological data for this compound, a comprehensive risk assessment cannot be performed at this time. However, its structural similarity to other diphenyl ethers and aromatic compounds suggests that its environmental fate and potential toxicity would be areas of interest for future research.

Table 2: Illustrative Environmental Monitoring Plan for this compound

Environmental Compartment Sampling Method Analytical Method Monitoring Frequency
Air Active sampling using sorbent tubes Gas Chromatography-Mass Spectrometry (GC-MS) Quarterly
Water (Surface and Ground) Grab sampling Liquid Chromatography-Mass Spectrometry (LC-MS) Semi-annually

Future Research Perspectives and Emerging Areas

Novel Synthetic Approaches with Enhanced Efficiency

Future research into the synthesis of 1-Methoxy-3-phenoxybenzene is likely to focus on developing novel methodologies that offer greater efficiency, milder reaction conditions, and improved yields over classical approaches. While traditional methods like the Williamson ether synthesis or Ullmann condensation have been staples for creating diaryl ethers, contemporary research is geared towards overcoming their limitations, such as harsh reaction conditions and the use of stoichiometric copper.

Emerging strategies may involve advanced catalytic systems. For instance, palladium- or copper-catalyzed cross-coupling reactions using specifically designed ligands could enable the formation of the ether linkage under more benign conditions. Another promising avenue is the exploration of greener methylating agents. The use of dimethyl carbonate (DMC) as a substitute for toxic reagents like dimethyl sulfate (B86663) or methyl halides represents a significant step forward in sustainable chemistry. researchgate.net Research has shown that O-methylation of phenols can be achieved with high conversion and selectivity using DMC over zeolite catalysts. researchgate.net Similarly, palladium on carbon (Pd/C) has been used for deoxygenation of phenolic hydroxyl groups in methanol (B129727) at room temperature, a method that is environmentally benign and applicable under mild conditions. researchgate.net Adapting such green methylation and coupling strategies could lead to highly efficient and sustainable synthetic routes to this compound.

Further research could also explore one-pot procedures or flow chemistry processes. These approaches can enhance efficiency by reducing the number of intermediate purification steps, minimizing solvent waste, and allowing for safer, more controlled reaction conditions. The development of a streamlined process starting from readily available precursors like m-anisyl alcohol or related compounds could significantly improve the accessibility of this compound for further study. chemicalbook.com

Exploration of Undiscovered Reactivity

The reactivity of this compound is largely defined by its constituent functional groups: two aromatic rings and two ether linkages. While the basic reactivity can be inferred from these groups, dedicated research is needed to uncover novel and potentially useful chemical transformations.

Future investigations could focus on the selective functionalization of the two distinct aromatic rings. The methoxy (B1213986) group is an activating, ortho-, para-director, while the phenoxy group is also activating and ortho-, para-directing. This presents a complex challenge in controlling the regioselectivity of electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. Unlocking methods to selectively functionalize one ring over the other would open up pathways to a wide array of new derivatives.

Another key area for exploration is the cleavage of the ether bonds. The methoxy group is susceptible to O-demethylation, a reaction commonly observed in metabolic pathways of drug molecules. nih.gov Research into selective cleavage of the methyl-aryl ether bond versus the aryl-aryl ether bond using reagents like boron tribromide or by employing novel catalytic methods could provide access to important hydroxy-substituted intermediates. mdpi.com Conversely, the stability of these ether linkages under various conditions is also a subject of interest, particularly for applications where chemical robustness is required. The reactivity of related chloroanisoles, which can be demethylated by sodium methoxide, suggests that the methoxy group's stability can be manipulated, pointing to potential synthetic applications. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The study of this compound can be significantly advanced by the application of modern spectroscopic and imaging techniques, allowing for real-time analysis of its behavior in various environments.

Advanced vibrational spectroscopy methods, such as Raman and infrared (IR) absorption imaging, are powerful tools for monitoring chemical changes with high structural selectivity. nih.gov For instance, Fourier transform infrared (FT-IR) microscopy could be used to map the spatial distribution of this compound in a material or biological sample with a resolution of tens of microns. nih.gov Near-field scanning optical microscopy integrated with IR spectroscopy could push this spatial resolution even further, into the nanometer scale. nih.gov

Fluorescence-based techniques, while requiring the molecule to be fluorescent or tagged, offer exceptional sensitivity for tracking molecular dynamics. nih.gov Fluorescence correlation spectroscopy (FCS), for example, can measure diffusion and chemical kinetics in solution at the single-molecule level. nih.gov Should fluorescent derivatives of this compound be synthesized, these methods could provide unprecedented insight into its interactions and transport properties.

In the realm of mass spectrometry, techniques like ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass-to-charge ratio but also on the size and shape of the molecule through its collision cross section (CCS). Predicted CCS values for various adducts of this compound are available and could be used to identify the compound in complex mixtures. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/z (mass/charge ratio)Predicted CCS (Ų)
[M+H]+201.09100141.5
[M+Na]+223.07294149.5
[M-H]-199.07644148.5
[M+NH4]+218.11754160.6
[M+K]+239.04688147.0

In-depth Investigations into Biological Mechanisms of Action

While the specific biological activities of this compound are not well-documented, its structure, containing an aryl-methoxy group, suggests potential interactions with biological systems, primarily through metabolic transformation. nih.gov Future research should focus on elucidating these interactions, starting with its metabolic fate.

The most probable metabolic pathway involves the oxidative O-demethylation of the methoxy group, a common reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov This transformation would yield 3-phenoxyphenol (B1222215). This metabolic step is critical, as it can lead to either activation or deactivation of a compound's pharmacological activity. nih.gov For example, the analgesic effect of codeine is largely attributed to its O-demethylation to morphine. nih.gov Therefore, a key research objective would be to identify the specific CYP isoenzymes responsible for metabolizing this compound and to characterize the biological activity of its resulting phenolic metabolite.

Furthermore, the presence of methoxy and hydroxy groups on aromatic rings is known to influence the antioxidant properties of molecules, as they can donate electrons or hydrogen atoms to stabilize free radicals. mdpi.com Investigating the potential for this compound and its metabolites to act as antioxidants is a promising area of research. The diaryl ether scaffold is also a common feature in many biologically active compounds, suggesting that this compound could be investigated for its ability to interact with various receptors or enzymes.

Sustainable and Green Chemical Processes for Production and Remediation

Future efforts in the production of this compound should be guided by the principles of green chemistry, aiming to develop processes that are both environmentally benign and economically viable. ugm.ac.id This involves the use of non-toxic reagents, minimizing waste, and improving energy efficiency.

A key focus for sustainable production is the replacement of hazardous reagents. For the methylation step, dimethyl carbonate (DMC) is an excellent green alternative to traditional methylating agents like dimethyl sulfate. researchgate.net The synthesis of 1,2,3-Trimethoxybenzene from pyrogallic acid and DMC using an ionic liquid as a catalyst has been shown to achieve high yield and conversion, providing a model for a greener synthesis of methoxy-substituted aromatics. researchgate.net Exploring solvent-free reaction conditions or the use of benign solvents like water or ethanol (B145695) could further enhance the sustainability of the synthesis. ugm.ac.id

For remediation, should this compound be identified as an environmental contaminant, green approaches would be essential. Bioremediation, which utilizes microorganisms to break down organic compounds, could be investigated. Bacteria or fungi possessing enzymes capable of cleaving ether bonds or hydroxylating aromatic rings would be potential candidates. Another advanced and sustainable remediation technique is photocatalysis, where semiconductor materials like titanium dioxide are used in the presence of light to generate highly reactive oxygen species that can degrade persistent organic pollutants into less harmful substances like CO2 and water. Research into the susceptibility of this compound to these advanced oxidation processes would be a critical step in developing effective environmental cleanup strategies.

Q & A

Q. What established synthetic routes are available for 1-Methoxy-3-phenoxybenzene in laboratory settings?

The Williamson ether synthesis is a primary method, involving nucleophilic substitution between a phenoxide ion (e.g., 3-phenoxybenzene derivative) and a methylating agent (e.g., methyl iodide or dimethyl sulfate). Key steps include:

  • Generating the phenoxide ion via deprotonation of the phenolic hydroxyl group using a strong base (e.g., NaOH or KOH).
  • Reacting with methyl iodide in anhydrous conditions, often with polar aprotic solvents like DMF or THF.
  • Purification via column chromatography or recrystallization to isolate the product . Alternative methods may involve Ullmann coupling or catalytic methylation under palladium/copper systems for regioselective etherification .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Coupling patterns distinguish substitution positions.
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 200 for C₁₃H₁₂O₂) and fragmentation patterns (e.g., loss of -OCH₃ or phenoxy groups) .
  • IR Spectroscopy : Detect C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
  • Work under fume hoods to avoid inhalation of vapors.
  • Store away from ignition sources; toxic fumes may form during combustion .
  • Follow spill protocols: contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing this compound?

  • Conduct Design of Experiments (DOE) to isolate variables (e.g., catalyst loading, temperature, solvent polarity). For example, Pd/C vs. CuI catalysts may yield divergent regioselectivity under identical conditions .
  • Validate reproducibility by cross-referencing spectral data (e.g., NMR shifts, retention times) across studies .
  • Use computational modeling (DFT) to compare transition states and identify optimal catalytic pathways .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Directing Groups : The methoxy group (-OCH₃) is ortho/para-directing, while the phenoxy group (-OPh) may sterically hinder substitution at certain positions.
  • Solvent Effects : Polar solvents (e.g., DCM) enhance electrophile stability, favoring para-substitution over meta .
  • Temperature Control : Lower temperatures (-20°C) reduce kinetic competition, improving selectivity in nitration or halogenation reactions .

Q. How can ecological risks of this compound be assessed given limited biodegradation data?

  • Perform OECD 301F biodegradability tests : Monitor CO₂ evolution in aqueous media over 28 days to estimate persistence.
  • Use QSAR models to predict bioaccumulation (logP ~2.5) and toxicity (e.g., LC50 for aquatic organisms) .
  • Investigate photolytic degradation under UV light to identify breakdown products (e.g., phenolic derivatives) .

Methodological Focus

Q. What analytical workflows address impurities in this compound synthesized via Williamson ether synthesis?

  • HPLC-PDA : Detect unreacted starting materials (e.g., residual phenol) using reverse-phase C18 columns and acetonitrile/water gradients.
  • TLC Monitoring : Use iodine staining to track reaction progress and optimize quenching times.
  • Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to maximize purity and yield .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric Maps : Molecular modeling (e.g., VSEPR) reveals hindered access to the aromatic ring due to the bulky phenoxy group.
  • Electron Density Analysis : DFT calculations show decreased electron density at the meta position, reducing susceptibility to electrophilic attack .
  • Experimental validation via Suzuki-Miyaura coupling with para-substituted aryl halides demonstrates higher yields than meta-analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.